molecular formula C8H8FNO2 B1294523 2-Amino-2-(4-fluorophenyl)acetic acid CAS No. 7292-73-1

2-Amino-2-(4-fluorophenyl)acetic acid

Cat. No. B1294523
CAS RN: 7292-73-1
M. Wt: 169.15 g/mol
InChI Key: JKFYKCYQEWQPTM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluorophenyl)acetic acid is a compound that is structurally related to a variety of fluorinated aromatic compounds which have been synthesized and characterized for their potential applications in medicinal chemistry and materials science. The presence of the fluorine atom on the phenyl ring can significantly alter the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of related fluorinated compounds often follows a 'green protocol' to minimize environmental impact. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, a compound with a similar fluorinated phenyl motif, was achieved through methods that prioritize environmental considerations and was characterized using elemental, spectral, and X-ray crystallographic analyses . Another related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and its structure was confirmed by X-ray crystallography .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated compounds. For example, the crystal structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was solved using single-crystal X-ray diffraction data . The equilibrium geometry of such compounds can also be obtained and analyzed using theoretical calculations such as DFT-B3LYP/6-311++G(d,p) method .

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite diverse. For instance, 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited ambident reactivity, forming different acetylated products depending on the crystal facet involved in the solid-state acetylation reaction . The reactivity of 1-amino-2-(4-fluorophenyl)ethylphosphonates with various reagents was also reported, showing that these compounds can undergo a range of chemical transformations .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of the fluorine atom. The pKa value, solubility, and reactivity can be significantly different from their non-fluorinated analogs. For example, 4-amino-3-fluorophenylboronic acid has a relatively low boronic acid pKa value, which is significant for its application in glucose sensing materials . The magnetic and thermal properties of complexes derived from fluorinated compounds, such as those of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, have been characterized, indicating their potential use in various applications .

Scientific Research Applications

Synthesis and Characterization

2-Amino-2-(4-fluorophenyl)acetic acid serves as a precursor in the synthesis of complex molecules with diverse applications. For example, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized, showcasing its role in the creation of cyclic compounds. This synthesized compound was characterized using various analytical techniques, highlighting its potential in material science and chemistry research (Sapnakumari et al., 2014).

Anticancer Activity

A derivative of 2-Amino-2-(4-fluorophenyl)acetic acid, specifically 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, was synthesized and studied for its in vitro anticancer activity. The method employed for its synthesis was simpler and more economical than previously reported methods, with an overall yield of 66%, suggesting a promising approach for the development of anticancer drugs (Liu Ying-xiang, 2007).

Carbohydrate Chemistry

The 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed and synthesized from a derivative of 2-Amino-2-(4-fluorophenyl)acetic acid, was evaluated for the protection of hydroxyl groups in carbohydrate chemistry. This highlights its utility in the synthesis of complex sugars, with implications for research in biochemistry and pharmaceutical sciences (Spjut, Qian, & Elofsson, 2010).

Antimicrobial Activity

Synthesis of new fluorine-containing thiadiazolotriazinones, leveraging the pharmacophores of 4-fluorophenyl groups, demonstrated potential antimicrobial activities. These compounds, synthesized using a derivative as a key intermediate, underscore the chemical's versatility in creating biologically active molecules with potential applications in antimicrobial drug development (Holla, Bhat, & Shetty, 2003).

Safety And Hazards

The compound should be kept in a dry, cool, and well-ventilated place. It should be kept away from strong oxidizing agents . Contact with skin and eyes should be avoided, and inhalation or ingestion of the compound should be prevented .

properties

IUPAC Name

2-amino-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYKCYQEWQPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-fluorophenyl)acetic acid

CAS RN

7292-73-1
Record name 4-Fluorophenylglycine
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Record name (1)-4-Fluorophenylglycine
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Record name 7292-73-1
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Record name (±)-4-fluorophenylglycine
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Synthesis routes and methods I

Procedure details

800 ml. of saturated ammonium hydroxide solution is slowly added to 67.6 g. (1.59 moles) of lithium chloride, 268.8 g. (4.79 moles) of potassium hydroxide is slowly added portionwise (the addition being exothermic), and a solution of 18.4 g. (0.81 mole) of benzyltriethylammonium chloride in 400 ml. of methylene chloride is added, the reaction mixture being stirred at 20°-25° C. under nitrogen throughout. The reaction mixture is cooled to 0° C., ammonia is bubbled in for 30 minutes with vigorous stirring, and, over a period of 1 hour, a solution of 99.2 g. (0.80 mole) of 4-fluorobenzaldehyde in a mixture of 400 ml. of methylene chloride and 102 ml. of chloroform is added dropwise while simultaneously bubbling in ammonia, the reaction mixture being stirred at 0° C. throughout. Ammonia is bubbled in for 5 hours with stirring at 0° C., and the reaction mixture is allowed to warm to 20°-25° C. and stirred at 20°-25° C. for 16 hours. The aqueous phase is separated, washed three times with 150 ml. portions of methylene chloride, concentrated to one half of its volume at reduced pressure and filtered. The filtrate is acidified to pH 6.5 with concentrated hydrochloric acid, and the resulting fine precipitate is collected by filtration, washed with 1.5 l. of water, washed with 500 ml. of ethanol, washed with 200 ml. of diethyl ether and dried to obtain the product as a fine white solid (40 g.). A previous batch melted at about 280° C. (softened at about 260° C.).
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Synthesis routes and methods II

Procedure details

800 ml. of saturated ammonium hydroxide solution is slowly added to 67.6 g. (1.59 mmoles) of lithium chloride, 268.8 g. (4.79 moles) of potassium hydroxide is slowly added portionwise (the addition being exothermic), and a solution of 18.4 g. (0.81 mole) of benzyltriethylammonium chloride in 400 ml. of methylene chloride is added, the reaction mixture being stirred at 20°-25° C. under nitrogen throughout. The reaction mixture is cooled to 0° C., ammonia is bubbled in for 30 minutes with vigorous stirring, and, over a period of 1 hour, a solution of 99.2 g. (0.80 mole) of 4-fluorobenzaldehyde in a mixture of 400 ml. of methylene chloride and 102 ml. of chloroform is added dropwise while simultaneously bubbling in ammonia, the reaction mixture being stirred at 0° C. throughout. Ammonia is bubbled in for 5 hours with stirring at 0° C., and the reaction mixture is allowed to warm to 20°-25° C. and stirred at 20°-25° C. for 16 hours. The aqueous phase is separated, washed three times with 150 ml. portions of methylene chloride, concentrated to one half of its volume at reduced pressure and filtered. The filtrate is acidified to pH 6.5 with concentrated hydrochloric acid, and the resulting fine precipitate is collected by filtration, washed with 1.5 l. of water, washed with 500 ml. of ethanol, washed with 200 ml. of diethyl ether and dried to obtain the product as a fine white solid (40 g.). A previous batch melted at about 280° C. (softened at about 260° C.).
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-(4-fluorophenyl)acetic acid
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Citations

For This Compound
22
Citations
Z Dai, YM Pan, SG Wang, X Zhang… - Organic & Biomolecular …, 2021 - pubs.rsc.org
A series of half-sandwich Ir(III) complexes 1–6 bearing an amidato bidentate ligand were conveniently synthesized and applied to the catalytic Leuckart–Wallach reaction to produce …
Number of citations: 8 pubs.rsc.org
J Odingo, T O'Malley, EA Kesicki, T Alling… - Bioorganic & Medicinal …, 2014 - Elsevier
The 2,4-diaminoquinazoline class of compounds has previously been identified as an effective inhibitor of Mycobacterium tuberculosis growth. We conducted an extensive evaluation of …
Number of citations: 30 www.sciencedirect.com
J Lee, N Drinkwater, S McGowan… - ChemMedChem, 2021 - Wiley Online Library
Aminopeptidase N (APN/CD13) is a zinc‐dependent ubiquitous transmembrane ectoenzyme that is widely present in different types of cells. APN is one of the most extensively studied …
N Drinkwater, NB Vinh, SN Mistry, RS Bamert… - European journal of …, 2016 - Elsevier
Malaria remains a global health problem, and though international efforts for treatment and eradication have made some headway, the emergence of drug-resistant parasites threatens …
Number of citations: 55 www.sciencedirect.com
S Wu, Y Zhou, T Wang, HP Too, DIC Wang… - Nature communications, 2016 - nature.com
New types of asymmetric functionalizations of alkenes are highly desirable for chemical synthesis. Here, we develop three novel types of regio- and enantioselective multiple oxy- and …
Number of citations: 169 www.nature.com
SJ Kaspersen, J Han, KG Nørsett, L Rydså… - European Journal of …, 2014 - Elsevier
The epidermal growth factor receptor is an important target in molecular cancer therapy. Herein, the enzymatic inhibition potential of a series of chiral and non chiral pyrrolopyrimidine …
Number of citations: 27 www.sciencedirect.com
IV Komarov, S Afonin, AS Ulrich - Fluorine in Life Sciences …, 2019 - Elsevier
Solid-state 19 F-NMR is a valuable tool in structural studies of membrane-associated peptides. Progress in this area became possible after successful design and synthesis of the …
Number of citations: 10 www.sciencedirect.com
BJ Haugeberg - 2016 - kuscholarworks.ku.edu
Organocatalysis is a synthetic field of ever increasing development and utility. Of the reactions and small molecule catalysts developed over the last 20 years, a considerable portion …
Number of citations: 0 kuscholarworks.ku.edu
S Afonin, RW Glaser, C Sachse, J Salgado… - … et Biophysica Acta (BBA …, 2014 - Elsevier
Many amphiphilic antimicrobial peptides permeabilize bacterial membranes via successive steps of binding, re-alignment and/or oligomerization. Here, we have systematically …
Number of citations: 46 www.sciencedirect.com
Y Nian, J Wang, S Zhou, W Dai, S Wang… - The Journal of …, 2016 - ACS Publications
Unnatural (R)-α-amino acids (α-AAs) are in growing demand in the biomedical research and pharmaceutical industries. In this work, we present development of a purely chemical …
Number of citations: 35 pubs.acs.org

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